

Application Note: Analytical Characterization & Method Development for 3-(Azepan-1-ylmethyl)benzamide

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Compound of Interest

Compound Name: 3-(Azepan-1-ylmethyl)benzamide

Cat. No.: B7503343

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Introduction & Molecule Profile[1]

3-(Azepan-1-ylmethyl)benzamide represents a classic "privileged structure" in medicinal chemistry, combining a polar hydrogen-bonding amide motif with a lipophilic, basic azepane ring. This duality presents specific analytical challenges: the amide requires polar retention capability, while the basic tertiary amine (

) is prone to severe peak tailing on standard silica columns due to silanol interactions.

Physicochemical Profile (Predicted)

Property	Value / Description	Analytical Implication
Formula		MW: 232.32 g/mol . Monoisotopic Mass: 232.15
Basicity ()	~10.2 (Azepane N)	Requires high pH buffers or ion-pairing for HPLC.
LogP	~1.8 - 2.2	Moderately lipophilic; suitable for Reverse Phase (RP-LC).
Chromophore	Benzamide (nm)	UV detection is viable but requires low-cutoff solvents.

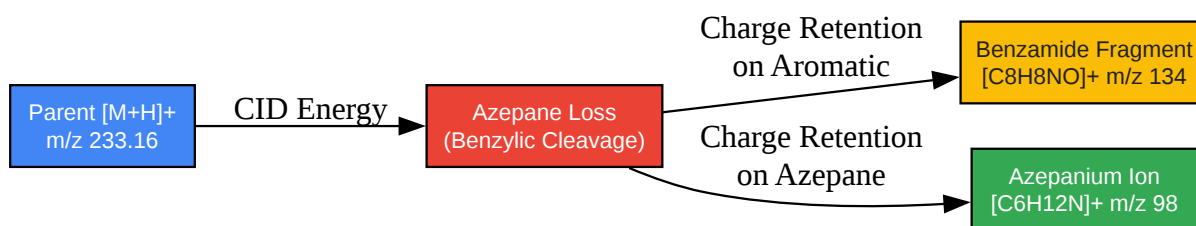
Spectroscopic Identification (Identity Pillar)

Mass Spectrometry (ESI-MS/MS)

Objective: Confirm molecular weight and structural connectivity. Methodology: Direct infusion into ESI-Q-TOF or Triple Quadrupole.

- Ionization Mode: Electrospray Ionization Positive (ESI+). The basic azepane nitrogen protonates readily.
- Parent Ion:
- Key Fragmentation Pathway (MS/MS):
 - Loss of Amide: Cleavage of the amide group is less common than benzylic cleavage.
 - Benzylic Cleavage (Dominant): Rupture of the bond between the methylene bridge and the azepane ring.
 - Tropylium Ion Formation: The benzyl fragment often rearranges to a stable tropylium ion () or substituted tropylium.

DOT Diagram: Proposed Fragmentation Logic



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Figure 1: Predicted ESI+ MS/MS fragmentation pathway focusing on the benzylic C-N bond cleavage.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Preferred for amide proton visibility) or

- NMR (400 MHz, DMSO-

):

- 7.9 - 7.4 ppm (m, 4H): Aromatic protons (meta-substitution pattern).

- 7.3 ppm (br s, 2H):

protons (Exchangeable with

).

- 3.6 ppm (s, 2H): Benzylic
connecting ring to azepane.

- 2.6 ppm (m, 4H):

-protons of azepane ring (

).

- 1.6 ppm (m, 8H):
-protons of azepane ring.

Chromatographic Purity Profiling (Purity Pillar)

The high basicity of the azepane ring is the critical factor. Standard acidic methods (pH 3) often fail to suppress silanol interactions, leading to broad peaks. We recommend Method A (High pH) as the primary protocol for superior peak shape and loading capacity.

Method A: High pH Reverse Phase (Recommended)

- Rationale: At pH 10.5, the tertiary amine is deprotonated (neutral), eliminating ionic interaction with silanols and increasing retention on the hydrophobic stationary phase.
- Column: Waters XBridge

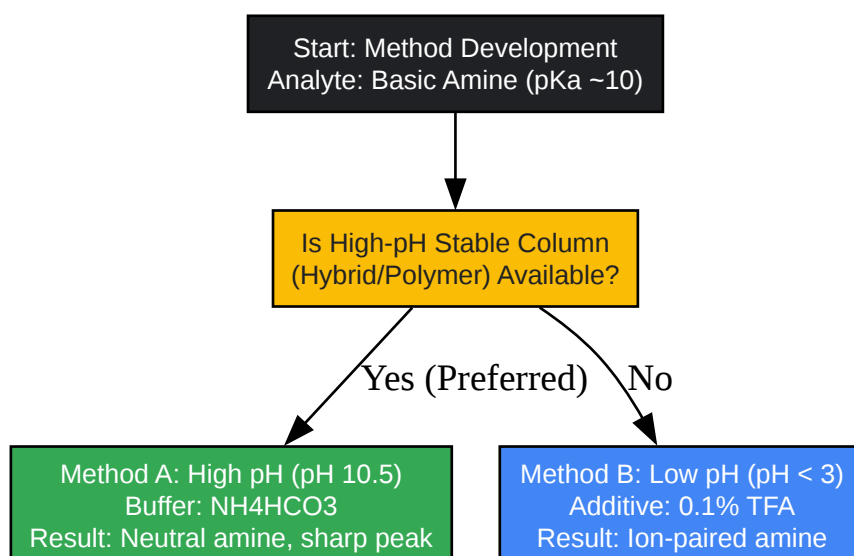
BEH (or equivalent Hybrid Particle technology), 3.5 μm , 4.6 x 100 mm. Note: Do not use standard silica columns at this pH.
- Mobile Phase A: 10 mM Ammonium Bicarbonate (), adjusted to pH 10.5 with .
- Mobile Phase B: Acetonitrile (MeCN).
- Gradient:
 - 0 min: 5% B
 - 10 min: 95% B
 - 12 min: 95% B
 - 12.1 min: 5% B
- Flow Rate: 1.0 mL/min.[1]

- Detection: UV @ 230 nm (Amide band) and 254 nm.

Method B: Low pH with Ion Pairing (Alternative)

- Rationale: If high-pH stable columns are unavailable, use TFA. The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.
- Column: Agilent Zorbax SB-C18 (StableBond), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: Similar to Method A.

DOT Diagram: HPLC Method Selection Strategy



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Figure 2: Decision tree for selecting the optimal chromatographic condition based on column availability.

Physicochemical Protocols (Developability Pillar) Aqueous Solubility & pH Profiling

Protocol:

- Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 10.0.
- Add excess solid **3-(Azepan-1-ylmethyl)benzamide** to 1 mL of each buffer.
- Shake for 24 hours at 25°C.
- Filter (0.22 µm PTFE) and analyze filtrate via HPLC (Method A).
- Expected Result: High solubility at pH 1.2 (protonated); low solubility at pH 10 (neutral species precipitates).

pKa Determination (Potentiometric Titration)

Protocol:

- Dissolve 5 mg of compound in a mixed solvent system (e.g., Water/Methanol 50:50) to ensure solubility across the pH range.
- Titrate with 0.1 M HCl and 0.1 M NaOH using an autotitrator (e.g., Sirius T3).
- Yasuda-Shedlovsky Extrapolation: Extrapolate the measured

in solvent mixtures back to 0% organic solvent to obtain the aqueous

References

- Mechanism of Amide Hydrolysis & Stability: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. (Standard text for amide stability).
- HPLC of Basic Compounds
 - McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link](#)
- Benzamide Spectral Data (Comparison)

- SDBS (Spectral Database for Organic Compounds). Search "Benzamide" for UV/IR baseline data. [Link](#)
- pKa Prediction & Measurement
 - Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link](#)

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